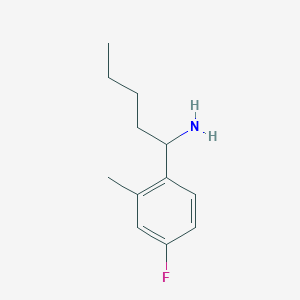

1-(4-Fluoro-2-methylphenyl)pentan-1-amine

Description

1-(4-Fluoro-2-methylphenyl)pentan-1-amine (CAS: 1270451-60-9) is a primary amine featuring a pentyl chain attached to a substituted phenyl ring, with a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2) of the aromatic ring.

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)pentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPGUFDBZCMEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=C(C=C(C=C1)F)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-fluoro-2-methylbenzene with a suitable pentan-1-amine precursor. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide under anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-fluoro-2-methylphenyl)pentan-1-amine may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and advanced purification techniques like distillation and recrystallization are employed to achieve high purity.

Types of Reactions:

Oxidation: 1-(4-Fluoro-2-methylphenyl)pentan-1-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, converting it to the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

Reduction: Hydrogen gas (H), palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Primary amines

Substitution: N-alkylated or N-acylated derivatives

Applications De Recherche Scientifique

Neurotransmitter Modulation

Research indicates that compounds similar to 1-(4-Fluoro-2-methylphenyl)pentan-1-amine may act as selective inhibitors of dopamine and norepinephrine transporters (DAT and NET). This modulation can have significant implications for treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : By enhancing dopaminergic activity, these compounds may improve focus and attention.

- Depression : The inhibition of norepinephrine reuptake can potentially alleviate depressive symptoms.

Neuropharmacological Effects

A study explored the effects of similar compounds on neurotransmitter levels in animal models. Results demonstrated that selective DAT inhibitors led to increased dopamine levels in the synaptic cleft, suggesting potential for treating cocaine addiction through modulation of reward pathways .

Designer Drug Market

The emergence of 1-(4-Fluoro-2-methylphenyl)pentan-1-amine in the designer drug market has raised concerns regarding its psychoactive effects. Analytical studies using mass spectrometry have identified this compound in various street drugs, emphasizing the need for rapid identification methods to combat its misuse .

Table 1: Comparison of Pharmacological Properties

| Compound | DAT Inhibition (K_i, nM) | NET Inhibition (K_i, nM) | SERT Inhibition (K_i, nM) |

|---|---|---|---|

| 1-(4-Fluoro-2-methylphenyl)pentan-1-amine | TBD | TBD | TBD |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 11.5 | 195 | >200 |

| 3,4-Dichlorophenyl analog | 11.5 | 9.4 | 199 |

Note: TBD indicates values that require further research.

Mécanisme D'action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorine Position : Para-substituted fluorine (as in the target compound) may enhance metabolic stability compared to meta- or ortho-substituted analogues due to reduced steric hindrance and electronic effects .

Functional Group Variants

Ketone Derivatives: 4-Fluoro Pentedrone (4-FPD)

4-FPD (1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, C12H16FNO) shares the 4-fluorophenyl moiety but replaces the primary amine with a ketone and methylamino group. This structural divergence confers distinct pharmacological properties:

- Pharmacological Activity: 4-FPD is a cathinone derivative and monoamine reuptake inhibitor, acting as a stimulant. In contrast, the target compound’s primary amine lacks the ketone group critical for transporter binding in cathinones .

- Physicochemical Properties : The ketone in 4-FPD increases polarity (logP ~1.5–2.0) compared to the target compound’s amine (estimated logP ~2.5–3.0) .

Tertiary Amines: N,N-Dibenzyl-4-fluoro-4-methylpentan-1-amine

This tertiary amine (C20H24FN) features dibenzyl groups and a quaternary carbon with fluorine and methyl substituents. Key differences include:

- Basicity : Tertiary amines (pKa ~9–10) are less basic than primary amines (pKa ~10–11), affecting protonation and solubility under physiological conditions .

- Synthetic Utility : The dibenzyl groups in tertiary amines serve as protective groups in multi-step syntheses, unlike the unprotected primary amine in the target compound .

Structural and Biocatalytic Insights

Crystallographic and Enzymatic Studies

- Cofactor Binding : Pentan-1-amine derivatives (e.g., in CfusAmDH-W145A complexes) adopt extended conformations when interacting with NAD+/NADP+, suggesting that the target compound’s pentyl chain may facilitate hydrophobic interactions in enzyme active sites .

- Refinement Techniques : SHELXL-based crystallographic refinements highlight the importance of accurate structural data for predicting intermolecular interactions, particularly for fluorine-containing compounds .

Activité Biologique

1-(4-Fluoro-2-methylphenyl)pentan-1-amine, a compound of interest in pharmacology and toxicology, has garnered attention due to its potential biological activities and structural similarities to known psychoactive substances. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

The biological activity of 1-(4-Fluoro-2-methylphenyl)pentan-1-amine is primarily attributed to its interaction with monoamine transporters. It is hypothesized that the compound may act as a substrate or inhibitor for the reuptake transporters of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially resulting in stimulant effects similar to other phenethylamines.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of similar compounds, providing insights into the potential biological activities of 1-(4-Fluoro-2-methylphenyl)pentan-1-amine:

- Stimulant Effects : Research on structurally related compounds indicates that they often exhibit stimulant properties. For instance, analogs with similar amine structures have shown increased locomotor activity in animal models, suggesting potential psychoactive effects .

- Toxicological Studies : A study analyzing designer drugs reported that compounds related to 1-(4-Fluoro-2-methylphenyl)pentan-1-amine could induce neurotoxic effects at high doses. The neurotoxicity was linked to oxidative stress and excitotoxicity mechanisms .

- Analytical Characterization : Analytical methods such as HPLC-MS have been employed to identify and characterize the compound in various samples. These studies confirm the presence of the compound in illicit drug products, highlighting its relevance in forensic toxicology .

Comparison with Related Compounds

| Compound Name | Structure | Main Effects | Notes |

|---|---|---|---|

| 1-(4-Fluoro-2-methylphenyl)pentan-1-amine | Structure | Potential stimulant | Similar to other phenethylamines |

| 4-Fluoromethamphetamine | Structure | Stimulant, euphoria | Known psychoactive substance |

| 3,4-Methylenedioxymethamphetamine | Structure | Empathogenic, stimulant | Popular recreational drug |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.